
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde is a heterocyclic compound that contains a quinoline core substituted with a 4-chlorophenylthio group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride.
Ethoxy Group Addition: The ethoxy group can be introduced through an alkylation reaction, where the quinoline derivative is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the quinoline derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((4-Chlorphenyl)thio)-6-ethoxychinolin-3-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Das Chloratom in der 4-Chlorphenylthiogruppe kann unter geeigneten Bedingungen mit anderen Nucleophilen, wie Aminen oder Thiolen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Amine, Thiole, Natriumhydrid (NaH)
Hauptprodukte, die gebildet werden
Oxidation: 2-((4-Chlorphenyl)thio)-6-ethoxychinolin-3-carbonsäure
Reduktion: 2-((4-Chlorphenyl)thio)-6-ethoxychinolin-3-methanol
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorphenyl)thio)-6-ethoxychinolin-3-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Diese Verbindung kann als Baustein für die Synthese potenzieller Therapeutika verwendet werden, insbesondere solcher, die auf Krebs und Infektionskrankheiten abzielen.
Biologische Studien: Sie kann als Sonde verwendet werden, um biologische Pfade und Interaktionen zu untersuchen, insbesondere solche, die Chinolinderivate betreffen.
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt werden.
Chemische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle und kann in verschiedenen organischen Transformationen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-((4-Chlorphenyl)thio)-6-ethoxychinolin-3-carbaldehyd hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Chinolinkern kann in DNA interkalieren und Replikations- und Transkriptionsprozesse hemmen. Die 4-Chlorphenylthiogruppe kann die Bindungsaffinität und Spezifität zu bestimmten molekularen Zielen verbessern.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The 4-chlorophenylthio group may enhance binding affinity and specificity to certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-((4-Chlorphenyl)thio)chinolin-3-carbaldehyd: Es fehlt die Ethoxygruppe, was sich auf seine Löslichkeit und Reaktivität auswirken kann.
6-Ethoxychinolin-3-carbaldehyd: Es fehlt die 4-Chlorphenylthiogruppe, was seine biologische Aktivität reduzieren kann.
2-((4-Methylphenyl)thio)-6-ethoxychinolin-3-carbaldehyd: Die Methylgruppe kann die elektronischen Eigenschaften und Reaktivität der Verbindung verändern.
Einzigartigkeit
2-((4-Chlorphenyl)thio)-6-ethoxychinolin-3-carbaldehyd ist einzigartig aufgrund der Kombination seiner Substituenten, die spezifische elektronische, sterische und Löslichkeitseigenschaften verleihen. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und in industriellen Prozessen.
Eigenschaften
Molekularformel |
C18H14ClNO2S |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO2S/c1-2-22-15-5-8-17-12(10-15)9-13(11-21)18(20-17)23-16-6-3-14(19)4-7-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
PNCILGRDEHIROS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



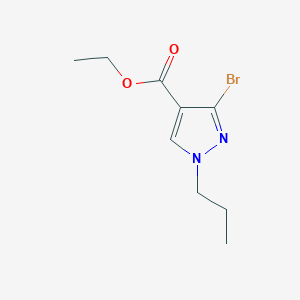



![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

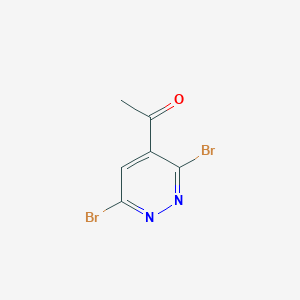

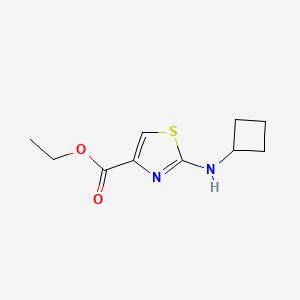
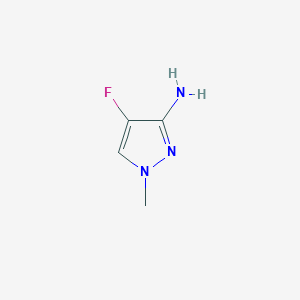
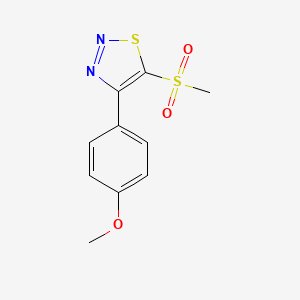

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
